Cas no 2248345-66-4 (Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate)
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248345-66-4
- Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
- EN300-6510722
-
- Inchi: 1S/C12H15N3O2/c1-12(2,3)17-11(16)9-10(13)15-7-5-4-6-8(15)14-9/h4-7H,13H2,1-3H3
- InChI Key: JZCUASTVGNVGKH-UHFFFAOYSA-N
- SMILES: O(C(C1=C(N)N2C=CC=CC2=N1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 233.116426730g/mol
- Monoisotopic Mass: 233.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 69.6Ų
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510722-0.05g |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
2248345-66-4 | 95.0% | 0.05g |
$900.0 | 2025-03-14 | |
| Enamine | EN300-6510722-0.1g |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
2248345-66-4 | 95.0% | 0.1g |
$943.0 | 2025-03-14 | |
| Enamine | EN300-6510722-0.25g |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
2248345-66-4 | 95.0% | 0.25g |
$985.0 | 2025-03-14 | |
| Enamine | EN300-6510722-0.5g |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
2248345-66-4 | 95.0% | 0.5g |
$1027.0 | 2025-03-14 | |
| Enamine | EN300-6510722-1.0g |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
2248345-66-4 | 95.0% | 1.0g |
$1070.0 | 2025-03-14 | |
| Enamine | EN300-6510722-2.5g |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
2248345-66-4 | 95.0% | 2.5g |
$2100.0 | 2025-03-14 | |
| Enamine | EN300-6510722-5.0g |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
2248345-66-4 | 95.0% | 5.0g |
$3105.0 | 2025-03-14 | |
| Enamine | EN300-6510722-10.0g |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
2248345-66-4 | 95.0% | 10.0g |
$4606.0 | 2025-03-14 |
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2248345-66-4): A Comprehensive Overview
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate, identified by its CAS number 2248345-66-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a heterocyclic structure that has been extensively studied for its potential biological activities. The presence of both amino and carboxylate functional groups, along with the tert-butyl moiety, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The imidazopyridine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Specifically, 3-aminoimidazo[1,2-a]pyridine-2-carboxylate has shown promise in several preclinical studies as a potential therapeutic agent. Its structural features allow for selective binding to enzymes and receptors involved in critical biological pathways, including those related to inflammation, cancer, and neurodegeneration.
Recent advancements in the field have highlighted the compound's potential as an inhibitor of kinases and other enzymes implicated in disease progression. For instance, studies have demonstrated that derivatives of this scaffold can modulate the activity of Janus kinases (JAKs), which are central to signaling pathways that regulate immune responses and cell growth. The tert-butyl group enhances the compound's solubility and stability, facilitating its use in formulations designed for oral or intravenous administration.
One of the most compelling aspects of Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is its versatility in chemical modification. Researchers have leveraged this flexibility to design libraries of analogs with tailored biological activities. For example, substituting the amino group with different alkyl or aryl groups has led to compounds with enhanced potency and selectivity against specific targets. These modifications have been guided by computational modeling and high-throughput screening techniques, enabling rapid optimization of lead compounds.
In clinical settings, the compound has been evaluated in preclinical models of various diseases. Notably, it has shown efficacy in reducing tumor growth by inhibiting key pathways involved in angiogenesis and tumor cell proliferation. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, where it demonstrated the ability to modulate cytokine production and reduce inflammatory cell infiltration.
The synthesis of Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the imidazopyridine core efficiently. The tert-butyl ester group is typically introduced at a later stage to enhance pharmacokinetic properties while preserving biological activity.
From a regulatory perspective, the compound's safety profile has been thoroughly assessed through toxicological studies. These investigations have focused on evaluating potential hepatotoxicity, cardiotoxicity, and other adverse effects associated with long-term exposure. Preliminary results suggest that the compound is well-tolerated at therapeutic doses, although further studies are needed to confirm its safety in human populations.
The future development of Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate is likely to be driven by continued research into its mechanism of action and potential therapeutic applications. Collaborative efforts between academic researchers and pharmaceutical companies are expected to yield novel derivatives with improved pharmacological profiles. Additionally, advances in drug delivery systems may enhance the compound's bioavailability and target specificity.
In conclusion, Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2248345-66-4) represents a promising candidate for further exploration in drug discovery. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing new therapeutics targeting various diseases. As research progresses,this compound is poised to play a significant role in addressing unmet medical needs across multiple therapeutic areas.
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